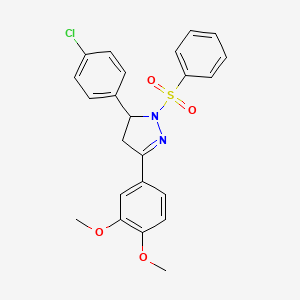![molecular formula C16H12BrNO2S B2970391 2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione CAS No. 269743-56-8](/img/structure/B2970391.png)
2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione” is a chemical compound with the linear formula C16H12BrNO4S . It has a molecular weight of 394.246 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is not planar . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Interaction with Human D2 Receptor
Isoindolines, including “2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione”, are the focus of much research because of their presence in a wide array of bioactive molecules . These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .
Potential Application as Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .
Potential Treatment for Alzheimer’s Disease
The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .
Anticancer Agents
N-substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .
Inducing Apoptosis and Necrosis in Cancer Cells
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed the most inhibitory effect on the viability of the cancer cells . This compound induced apoptosis and necrosis in Raji cells .
Potential Treatment for Prostate Tumor
Isoindoline-1,3-dione derivatives have been demonstrated to be effective in the treatment of the prostate tumor .
Safety and Hazards
作用機序
Target of Action
Isoindoline-1,3-dione derivatives have been known to interact with dopamine receptors , suggesting a potential role in neurological pathways.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the dopamine receptor d2 , which could influence neurotransmission and potentially impact various neurological processes.
Biochemical Pathways
Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence dopaminergic pathways, affecting neurotransmission and potentially impacting mood, reward, and motor control among other functions.
Result of Action
Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence neuronal activity and neurotransmission, potentially impacting various neurological functions.
特性
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAANLYSLQXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)

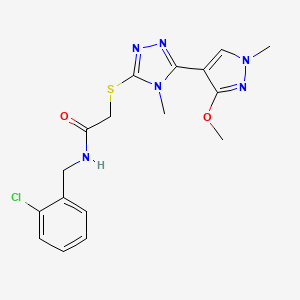
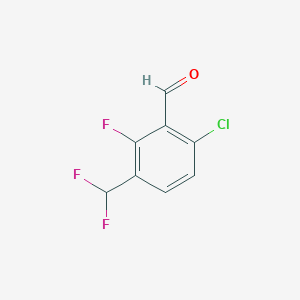
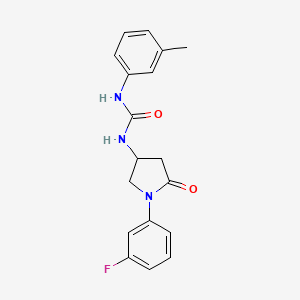
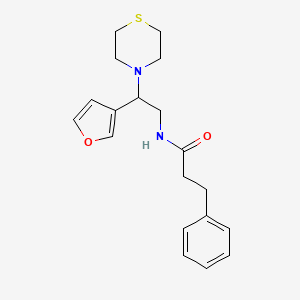

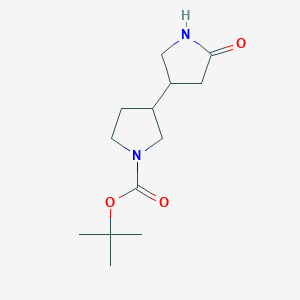
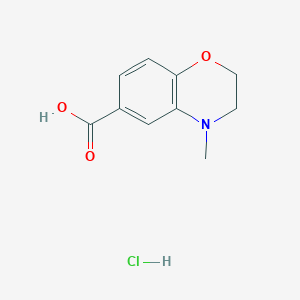
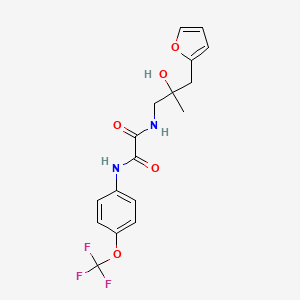
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)

